2-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a pyrimidine ring substituted with a difluoromethyl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated pyrimidine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological outcomes . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Voriconazole Related Compound D: This compound contains a difluorophenyl and pyrimidine moiety, similar to 2-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline.
Organofluorine Compounds: These compounds contain at least one carbon-fluorine bond and share some chemical properties with this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H19F2N3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H19F2N3/c1-14-6-8-16(9-7-14)18-12-19(20(22)23)25-21(24-18)26-11-10-15-4-2-3-5-17(15)13-26/h2-9,12,20H,10-11,13H2,1H3 |
InChI Key |
SYKZTEZWERHNNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCC4=CC=CC=C4C3)C(F)F |
Origin of Product |
United States |
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